![molecular formula C6H5N5O B12856590 2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One CAS No. 89890-99-3](/img/structure/B12856590.png)
2-Aminopyrimido[4,5-D]pyrimidin-4(3h)-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by its fused ring structure, which includes both pyrimidine and imidazole rings. It has garnered significant attention in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired compound in good yields and is characterized by its simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, reduce waste, and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One involves its interaction with specific molecular targets and pathways. It can bind to enzymes, receptors, and other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .
Comparación Con Compuestos Similares
Similar Compounds
7-Deazaadenine: This compound is structurally similar and shares some biological activities.
Imidazo[1,2-a]pyrimidine: Another related compound with a fused ring structure and significant biological relevance.
Pyrrolo[2,3-d]pyrimidine: Known for its applications in medicinal chemistry and drug development.
Uniqueness
2-Aminopyrimido[4,5-D]pyrimidin-4(3H)-One is unique due to its specific ring structure and the presence of both amino and keto functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
89890-99-3 |
|---|---|
Fórmula molecular |
C6H5N5O |
Peso molecular |
163.14 g/mol |
Nombre IUPAC |
2-amino-3H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H5N5O/c7-6-10-4-3(5(12)11-6)1-8-2-9-4/h1-2H,(H3,7,8,9,10,11,12) |
Clave InChI |
HHOGMIYMABYION-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=O)NC(=NC2=NC=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)

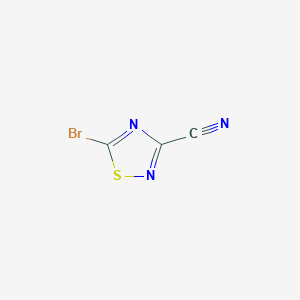
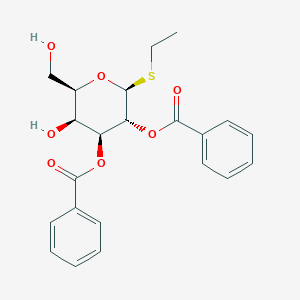
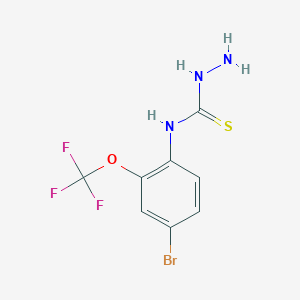
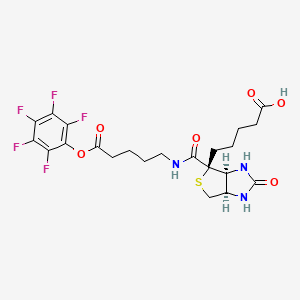
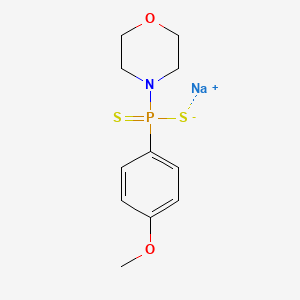

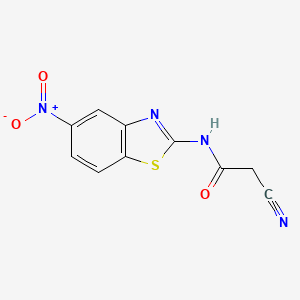
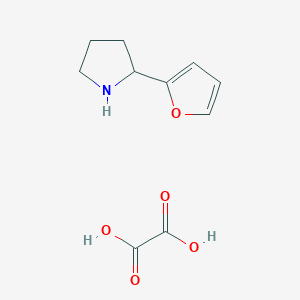
![5-Oxothiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B12856577.png)
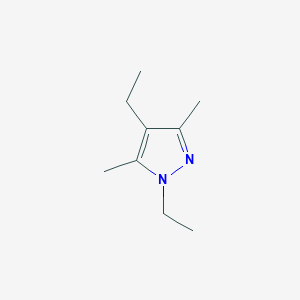
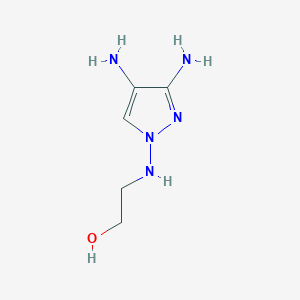
![3-Isopropyl-4,5,6,7-tetrahydrobenzo[c]isoxazole](/img/structure/B12856598.png)
